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molecular formula C10H11N3O2 B1613740 3-Nitro-4-(propylamino)benzonitrile CAS No. 438554-06-4

3-Nitro-4-(propylamino)benzonitrile

Cat. No. B1613740
M. Wt: 205.21 g/mol
InChI Key: YPYRGACIMFEUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06916819B2

Procedure details

To a stirring suspension of 4-chloro-3-nitrobenzonitrile (7.30 g, 40 mmol) in isopropanol (30 mL) is added n-propylamine (9.87 mL, 120 mmol). The mixture is stirred at room temperature for 5 h, and the solid is then collected by filtration to give 4-n-propylamino-3-nitrobenzonitrile as a yellow solid. 1H NMR (CDCl3) δ 8.51 (1H, q), 8.42(1H, br s), 7.60(1H, m), 6.91(1H, d), 3.33(2H, q), 1.84-1.74(2H, m), 1.07(3H, t). LRMS 206.3 (MH+).
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9.87 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[CH2:13]([NH2:16])[CH2:14][CH3:15]>C(O)(C)C>[CH2:13]([NH:16][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11])[CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
ClC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
9.87 mL
Type
reactant
Smiles
C(CC)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid is then collected by filtration

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(CC)NC1=C(C=C(C#N)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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